1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features a quinazoline ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline and piperidine derivatives, which can have different functional groups attached depending on the reagents used.
Scientific Research Applications
1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antibacterial and anticancer properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The quinazoline ring can act as a pharmacophore, binding to active sites and modulating biological activity. The piperidine ring enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide: This compound has a similar quinazoline-piperidine structure but with different substituents.
Isonipecotic Acid: A related compound with a piperidine ring and carboxylic acid group, known for its GABA receptor activity.
Uniqueness
1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid is unique due to its specific combination of the quinazoline and piperidine rings, which confer distinct biological activities and chemical reactivity. Its structural features make it a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H19N3O2/c18-14(19)10-5-7-17(8-6-10)13-11-3-1-2-4-12(11)15-9-16-13/h9-10H,1-8H2,(H,18,19) |
InChI Key |
IDZVOIMWCONVRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.